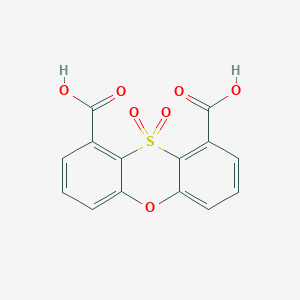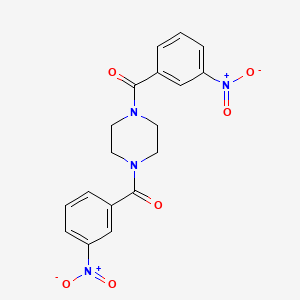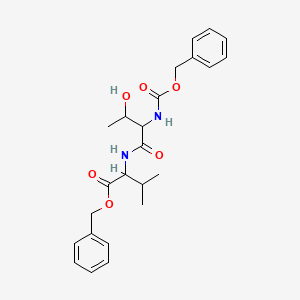
Carbobenzyloxy-L-threonyl-L-valine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-L-threonyl-L-valine benzyl ester typically involves the protection of amino acids followed by esterification. The process begins with the protection of the amino group of L-threonine and L-valine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of peptide synthesis and esterification would apply, with optimization for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-L-threonyl-L-valine benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy (Cbz) protecting groups can be removed using hydrogenation or acidic conditions to yield the free amino acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) can be used to remove the Cbz groups.
Major Products
Hydrolysis: Produces L-threonine and L-valine.
Deprotection: Produces free L-threonine and L-valine without the Cbz protecting groups.
Scientific Research Applications
Carbobenzyloxy-L-threonyl-L-valine benzyl ester is primarily used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.
Biology: For the synthesis of peptide-based probes and inhibitors.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: As a precursor in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of Carbobenzyloxy-L-threonyl-L-valine benzyl ester is largely dependent on its use as a protected dipeptide. In biological systems, the compound can be deprotected to release the active dipeptide, which can then interact with specific molecular targets. The pathways involved would depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Carbobenzyloxy-L-threonyl-L-alanine benzyl ester: Similar in structure but with alanine instead of valine.
Carbobenzyloxy-L-threonyl-L-phenylalanine benzyl ester: Contains phenylalanine instead of valine.
Uniqueness
Carbobenzyloxy-L-threonyl-L-valine benzyl ester is unique due to its specific combination of threonine and valine, which can impart distinct properties and reactivity compared to other protected dipeptides. Its specific structure makes it suitable for certain synthetic and research applications that other compounds may not fulfill .
Properties
CAS No. |
5616-74-0 |
|---|---|
Molecular Formula |
C24H30N2O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C24H30N2O6/c1-16(2)20(23(29)31-14-18-10-6-4-7-11-18)25-22(28)21(17(3)27)26-24(30)32-15-19-12-8-5-9-13-19/h4-13,16-17,20-21,27H,14-15H2,1-3H3,(H,25,28)(H,26,30) |
InChI Key |
HJNYSZOPKBPHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)
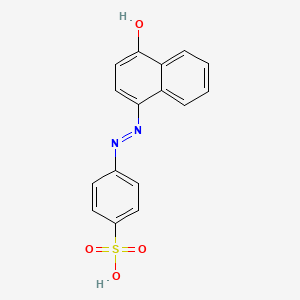
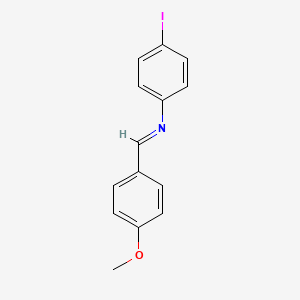

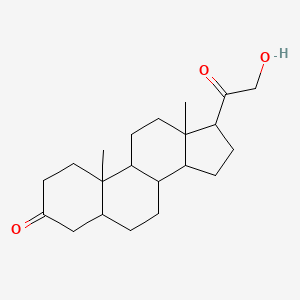
![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)
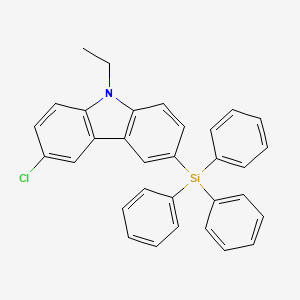
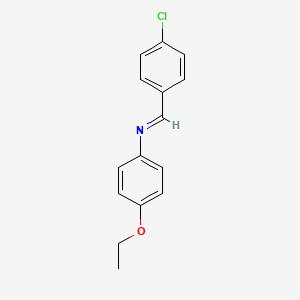
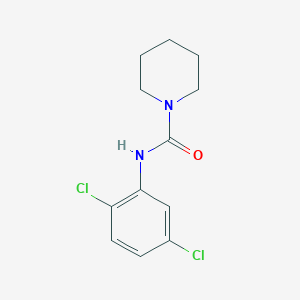
![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)


